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molecular formula C10H17BrO B8630776 6-Bromohexylbut-3-ynyl ether

6-Bromohexylbut-3-ynyl ether

Cat. No. B8630776
M. Wt: 233.14 g/mol
InChI Key: KZIWFMXWSZGCQH-UHFFFAOYSA-N
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Patent
US07135600B2

Procedure details

A mixture of 50% w/v aqueous sodium hydroxide (2500 ml), 1,6-dibromohexane (2610 g) and tetra-butylammonium bromide (25 g) was warmed to 50° C., with stirring. But-3-yn-1-ol (500 g) was then added to the reaction mixture at such a rate as to ensure the content's temperature did not exceed 65° C. The reaction was left at 50° C. overnight before being cooled to room temperature. Tert-butyl methyl ether (2500 ml) and brine (2000 ml) was added to the cooled mixture and the layers allowed to separate. The ethereal layer was washed with water (2×2000 ml), brine (1×2000 ml), and then dried over anhydrous MgSO4. The solution was filtered and concentrated under reduced pressure to give crude product as a liquid. This was further purified by fractional distillation using a 60 cm vacuum jacketed Vigreux column at ca. 0.5 mbar. The product was obtained in the fraction which boiled at 92–98° C., to give the title compound (518 g), LC RT=6.16, δ (CDCl3) 3.55 (2H, t, J 6.9 Hz), 3.46 (2H, t, J 6.9 Hz), 3.41 (2H, t, J 6.9 Hz), 2.46 (2H, dt, J 2.5, 6.9 Hz), 1.98 (1H, t, J 2.5 Hz), 1.86 (2H, m), 1.59 (2H, m), 1.46 (2H, m), 1.38 (2H, m).
Quantity
2500 mL
Type
reactant
Reaction Step One
Quantity
2610 g
Type
reactant
Reaction Step Two
Quantity
500 g
Type
reactant
Reaction Step Three
Quantity
2500 mL
Type
reactant
Reaction Step Four
Name
brine
Quantity
2000 mL
Type
solvent
Reaction Step Four
Quantity
25 g
Type
catalyst
Reaction Step Five

Identifiers

REACTION_CXSMILES
[OH-].[Na+].Br[CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][Br:10].[CH2:11]([OH:15])[CH2:12][C:13]#[CH:14].COC(C)(C)C>[Br-].C([N+](CCCC)(CCCC)CCCC)CCC.[Cl-].[Na+].O>[CH2:11]([O:15][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][Br:10])[CH2:12][C:13]#[CH:14] |f:0.1,5.6,7.8.9|

Inputs

Step One
Name
Quantity
2500 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Two
Name
Quantity
2610 g
Type
reactant
Smiles
BrCCCCCCBr
Step Three
Name
Quantity
500 g
Type
reactant
Smiles
C(CC#C)O
Step Four
Name
Quantity
2500 mL
Type
reactant
Smiles
COC(C)(C)C
Name
brine
Quantity
2000 mL
Type
solvent
Smiles
[Cl-].[Na+].O
Step Five
Name
Quantity
25 g
Type
catalyst
Smiles
[Br-].C(CCC)[N+](CCCC)(CCCC)CCCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
A mixture of 50%
CUSTOM
Type
CUSTOM
Details
did not exceed 65° C
TEMPERATURE
Type
TEMPERATURE
Details
before being cooled to room temperature
CUSTOM
Type
CUSTOM
Details
to separate
WASH
Type
WASH
Details
The ethereal layer was washed with water (2×2000 ml), brine (1×2000 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous MgSO4
FILTRATION
Type
FILTRATION
Details
The solution was filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to give crude product as a liquid
DISTILLATION
Type
DISTILLATION
Details
This was further purified by fractional distillation
CUSTOM
Type
CUSTOM
Details
The product was obtained in the fraction which boiled at 92–98° C.

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(CC#C)OCCCCCCBr
Measurements
Type Value Analysis
AMOUNT: MASS 518 g
YIELD: CALCULATEDPERCENTYIELD 31.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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